1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate
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Overview
Description
1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is a chemical compound with the molecular formula C15H16N2O4. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is characterized by the presence of a phenyl group and a pyridinyl group attached to an ethanamine backbone, with oxalate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate typically involves the reaction of 1-Phenyl-2-(pyridin-4-yl)ethanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the following steps:
- Dissolution of 1-Phenyl-2-(pyridin-4-yl)ethanamine in a suitable solvent such as ethanol or methanol.
- Addition of oxalic acid to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation of the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The phenyl and pyridinyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to specific sites, altering the activity of the target, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(pyridin-3-yl)ethanamine oxalate
- N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate
- N-Methyl-1-(pyridin-4-yl)ethanamine dioxalate
Uniqueness
1-Phenyl-2-(pyridin-4-yl)ethanamine oxalate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridinyl groups allows for versatile reactivity and potential interactions with various molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H16N2O4 |
---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
oxalic acid;1-phenyl-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C13H14N2.C2H2O4/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11;3-1(4)2(5)6/h1-9,13H,10,14H2;(H,3,4)(H,5,6) |
InChI Key |
VUKHIHJOWUFAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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